An In-depth Technical Guide to 2-(1H-Benzimidazol-1-yl)acetamide: Core Properties and Scientific Insights
An In-depth Technical Guide to 2-(1H-Benzimidazol-1-yl)acetamide: Core Properties and Scientific Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental properties of 2-(1H-Benzimidazol-1-yl)acetamide, a member of the benzimidazole class of heterocyclic compounds. Benzimidazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents. This document synthesizes available technical data to offer field-proven insights into the chemistry, synthesis, and potential biological significance of this specific acetamide derivative.
Molecular Architecture and Physicochemical Landscape
2-(1H-Benzimidazol-1-yl)acetamide is a bicyclic heteroaromatic compound featuring a benzene ring fused to an imidazole ring, with an acetamide group attached at the N1 position of the imidazole moiety. This unique structural arrangement imparts a specific set of physicochemical properties that govern its behavior in chemical and biological systems.
Chemical Structure:
Caption: Chemical structure of 2-(1H-Benzimidazol-1-yl)acetamide.
Physicochemical Properties Summary:
While specific experimental data for 2-(1H-Benzimidazol-1-yl)acetamide is not extensively available in the literature, the properties of the parent benzimidazole and related derivatives provide valuable insights.
| Property | Value (Predicted/Inferred) | Source |
| Molecular Formula | C₉H₉N₃O | - |
| Molecular Weight | 175.19 g/mol | |
| IUPAC Name | 2-(1H-1,3-Benzodiazol-1-yl)acetamide | - |
| CAS Number | Not assigned | - |
| Melting Point | Data not available | - |
| Solubility | Likely soluble in polar organic solvents | - |
| pKa | Data not available | - |
Synthesis and Characterization: A Methodological Approach
The synthesis of 2-(1H-Benzimidazol-1-yl)acetamide derivatives typically involves the N-alkylation of a benzimidazole precursor. A common and effective method is the reaction of benzimidazole with a halo-acetamide, such as 2-chloroacetamide, in the presence of a base.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for 2-(1H-Benzimidazol-1-yl)acetamide.
Detailed Experimental Protocol (Proposed):
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Reaction Setup: To a solution of benzimidazole (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base (1.1-1.5 equivalents), for instance, anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH).
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Addition of Alkylating Agent: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the benzimidazole anion. Subsequently, add 2-chloroacetamide (1 equivalent) to the reaction mixture.
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Reaction Monitoring: The reaction is typically stirred at room temperature or gently heated (50-80 °C) to promote the nucleophilic substitution.[1] The progress of the reaction should be monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion, the reaction mixture is quenched with water and extracted with an appropriate organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Characterization:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzimidazole ring, a singlet for the methylene protons of the acetamide group, and broad singlets for the amide protons.
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¹³C NMR: The carbon NMR spectrum will display signals corresponding to the aromatic carbons of the benzimidazole core, the methylene carbon, and the carbonyl carbon of the acetamide moiety.
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IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the amide, C=O stretching of the amide carbonyl, and C-N stretching, as well as aromatic C-H and C=C stretching vibrations.[2]
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Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (175.19 g/mol ).
Potential Pharmacological Significance and Future Directions
The benzimidazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities.[3] Although specific pharmacological data for 2-(1H-Benzimidazol-1-yl)acetamide is limited, the activities of structurally similar compounds suggest several promising avenues for investigation.
Potential Biological Activities:
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Antimicrobial Activity: Many benzimidazole derivatives, including those with acetamide side chains, have demonstrated significant antibacterial and antifungal properties.[4] The mechanism of action is often attributed to the inhibition of essential microbial enzymes.
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Anthelmintic Activity: The benzimidazole class is well-known for its anthelmintic drugs (e.g., albendazole). These compounds often act by disrupting microtubule polymerization in the parasites. Derivatives of 2-(1H-benzimidazol-1-yl)acetamide have shown promising anthelmintic activity.[1]
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Anticancer Activity: Numerous benzimidazole derivatives have been investigated as potential anticancer agents. Their mechanisms can include the inhibition of key enzymes like topoisomerase or interference with cell division.[5]
Logical Pathway for Preliminary Biological Screening:
Caption: Logical workflow for the initial biological evaluation of 2-(1H-Benzimidazol-1-yl)acetamide.
Conclusion and Outlook
2-(1H-Benzimidazol-1-yl)acetamide represents a simple yet intriguing derivative of the pharmacologically significant benzimidazole nucleus. While a comprehensive experimental dataset for this specific molecule is not yet available, the established chemistry and biological activity of related compounds provide a strong foundation for its further investigation. The synthetic route is straightforward, and the potential for diverse biological activities, particularly in the antimicrobial, anthelmintic, and anticancer arenas, makes it a compelling candidate for further research and development in medicinal chemistry. Future studies should focus on the definitive synthesis, thorough characterization, and systematic biological evaluation of this compound to fully elucidate its therapeutic potential.
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